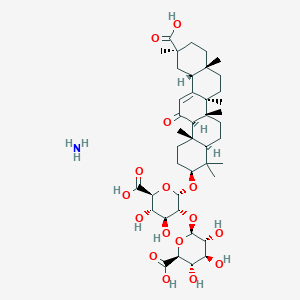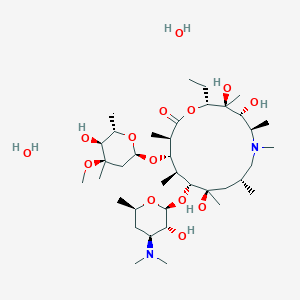
プレリクサフォル八塩酸塩
説明
Plerixafor is an azamacrocycle consisting of two cyclam rings connected by a 1,4-phenylenebis(methylene) linker. It is a CXCR4 chemokine receptor antagonist and a hematopoietic stem cell mobilizer. It is used in combination with grulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells to the perpheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. It has a role as an immunological adjuvant, an antineoplastic agent, an anti-HIV agent and a C-X-C chemokine receptor type 4 antagonist. It is an azamacrocycle, a crown amine, a secondary amino compound, an azacycloalkane, a tertiary amino compound and a member of benzenes. It is functionally related to a 1,4,8,11-tetraazacyclotetradecane.
Plerixafor is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer. It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma to stimulate their immune system. These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy. As an inhibitor of CXCR4, plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels. Compared to placebo with G-CSF, the plerixafor and G-CSF mobilization regimen has a higher probability of achieving the optimal CD34+ cell target for tandem transplantation in fewer apheresis procedures. Plerixafor has orphan drug status in the United States and European Union and was approved by the US Food and Drug Administration on December 15, 2008.
Plerixafor is a Hematopoietic Stem Cell Mobilizer. The physiologic effect of plerixafor is by means of Increased Hematopoietic Stem Cell Mobilization.
Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.
Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.
科学的研究の応用
免疫賦活剤
プレリクサフォルは免疫賦活剤として知られている . プレリクサフォルは、免疫系を刺激する様々な化合物の合成に使用されてきた .
血液悪性腫瘍の治療
細胞の移動を調節するGタンパク質共役型受容体であるケモカイン受容体CXCR4は、血液悪性腫瘍の治療のための分子標的として使用されてきた .
腫瘍転移
プレリクサフォルが相互作用するCXCR4受容体は、腫瘍転移に関与している . この受容体を阻害することで、プレリクサフォルは癌細胞の拡散を潜在的に抑制することができる。
HIV感染の進行
HIV感染の進行は、プレリクサフォルが応用を見出しているもう1つの分野である . CXCR4受容体は、この進行に役割を果たしており、プレリクサフォルが受容体と相互作用することで感染の経過に影響を与える可能性がある。
造血幹細胞の動員
プレリクサフォルは、造血幹細胞の動員に重要な役割を果たしている <svg class="icon" height="16" p-id="1735" t="1709264788668
作用機序
Target of Action
Plerixafor Octahydrochloride, also known as Plerixafor HCl, is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that regulates cell migration and plays a crucial role in the trafficking and homing of CD34+ cells to the marrow compartment .
Mode of Action
As an inhibitor of CXCR4, Plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is vital for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor leads to an increase in circulating levels of CD34+ cells .
Biochemical Pathways
The primary biochemical pathway affected by Plerixafor involves the interaction between CXCR4 and SDF-1α. This interaction is crucial for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor disrupts this pathway, leading to an increase in circulating levels of CD34+ cells .
Pharmacokinetics
The pharmacokinetic profile of Plerixafor in healthy subjects was found to be similar to that observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received Plerixafor in combination with granulocyte-colony stimulating factor (G-CSF) . Following subcutaneous injection, Plerixafor is absorbed quickly and peak concentrations are reached after 30 to 60 minutes . Up to 58% of the drug is bound to plasma proteins, with the rest mostly residing in extravascular compartments .
Result of Action
The primary result of Plerixafor’s action is the mobilization of hematopoietic stem cells to the peripheral blood. This is achieved by blocking the interaction between CXCR4 and SDF-1α, which increases the circulating levels of CD34+ cells . These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy .
生化学分析
Biochemical Properties
Plerixafor Octahydrochloride interacts with the CXCR4 receptor, blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is crucial in the trafficking and homing of CD34+ cells to the marrow compartment .
Cellular Effects
Plerixafor Octahydrochloride influences cell function by increasing the levels of circulating CD34+ cells . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with NHL and multiple myeloma .
Molecular Mechanism
Plerixafor Octahydrochloride exerts its effects at the molecular level by inhibiting CXCR4 . It blocks the binding of SDF-1α, a ligand of CXCR4 . This blocking interaction leads to an increase in circulating CD34+ cell levels .
Dosage Effects in Animal Models
The effects of Plerixafor Octahydrochloride vary with different dosages in animal models
Metabolic Pathways
Plerixafor Octahydrochloride is involved in the CXCR4/SDF-1α pathway
特性
Key on ui mechanism of action |
Plerixafor inhibits the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells and reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). SDF-1α and CXCR4 play a role in the trafficking and homing of human hematopoietic stem cells (HSCs) to the marrow compartment. In the marrow, stem cell CXCR4 can help anchor HSCs to the marrow matrix, either directly via SDF-1α or through the induction of other adhesion molecules. By blocking the interaction between SDF-1α and CXCR4 with plerixafor, the mobilization of progenitor cells is triggered. Adding granulocyte-colony stimulating factor (G-CSF) to enhance CD34+ cell mobilization increases the yield of stem cells, an important determinant of graft adequacy. |
|---|---|
CAS番号 |
155148-31-5 |
分子式 |
C28H55ClN8 |
分子量 |
539.2 g/mol |
IUPAC名 |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |
InChI |
InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H |
InChIキー |
VZVSLNRDUPMOSZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl |
外観 |
Assay:≥98%A crystalline solid |
melting_point |
131.5 °C |
Key on ui other cas no. |
110078-46-1 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
溶解性 |
Slightly soluble |
同義語 |
1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate AMD 3100 AMD 3329 AMD-3100 AMD-3329 AMD3100 bicyclam JM 3100 JM3100 mezobil mozobil plerixafor plerixafor hydrochloride plerixafor octahydrochloride RPA bicyclam |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Plerixafor Octahydrochloride facilitate targeted drug delivery to prostate cancer cells?
A: Plerixafor Octahydrochloride acts as a CXCR4 antagonist, binding to the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of various cells, including certain cancer cells. [] This binding effectively blocks the interaction between CXCR4 and its natural ligand, CXCL12 (SDF-1), which plays a role in tumor growth, angiogenesis, and metastasis. [] By anchoring Plerixafor Octahydrochloride to nanostructured lipid carriers (NLCs) loaded with the anti-cancer compound 1′-Acetoxychavicol Acetate (ACA), researchers have demonstrated enhanced delivery of ACA specifically to CXCR4-expressing prostate cancer cells. [] This targeted approach holds promise for improving treatment efficacy while potentially minimizing off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















